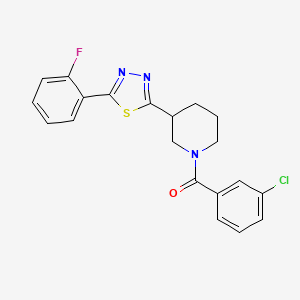
(3-Chlorophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-Chlorophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H17ClFN3OS and its molecular weight is 401.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-Chlorophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that incorporates a piperidine ring and a thiadiazole moiety. This article reviews the biological activities associated with this compound, highlighting its potential therapeutic applications and mechanisms of action based on various studies.
Structural Overview
The compound features:
- A 3-chlorophenyl group
- A piperidine ring
- A 1,3,4-thiadiazole moiety substituted with a 2-fluorophenyl group
This unique structural combination may contribute to its biological activity, particularly in medicinal chemistry.
Antimicrobial Properties
Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial activity. For instance, compounds containing this moiety have been shown to inhibit the growth of various pathogens including Staphylococcus aureus and Candida albicans . The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .
Anticancer Activity
The thiadiazole derivatives are also noted for their anticancer properties. Studies suggest that they may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The cytostatic effects observed in related compounds highlight the potential for developing new anticancer agents based on this scaffold.
Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory properties. These effects are often mediated by the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX . This suggests that the compound may be beneficial in treating conditions characterized by inflammation.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the thiadiazole ring enhances the ability to inhibit key enzymes involved in microbial resistance and cancer progression.
- Receptor Modulation : The piperidine component may interact with neurotransmitter receptors or other protein targets, influencing various signaling pathways.
- Oxidative Stress Reduction : Some studies indicate that thiadiazole derivatives possess antioxidant properties, which can protect cells from oxidative damage .
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. The results indicated that certain modifications to the thiadiazole structure significantly increased antibacterial activity. Compounds were tested using disk diffusion methods, revealing effective inhibition zones against selected bacteria .
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| A | Staphylococcus aureus | 15 |
| B | Candida albicans | 12 |
| C | Escherichia coli | 10 |
Study on Anticancer Potential
Another investigation focused on the anticancer properties of thiadiazole derivatives. The study found that these compounds could induce apoptosis in breast cancer cell lines through mitochondrial pathways. Flow cytometry analysis showed increased levels of apoptotic markers in treated cells compared to controls .
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3OS/c21-15-7-3-5-13(11-15)20(26)25-10-4-6-14(12-25)18-23-24-19(27-18)16-8-1-2-9-17(16)22/h1-3,5,7-9,11,14H,4,6,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZJYPOIGPMTSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)C3=NN=C(S3)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














